molecular formula C24H23N5OS B12017542 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide

Cat. No.: B12017542
M. Wt: 429.5 g/mol
InChI Key: DMPUOGFJTPKVLZ-KOEQRZSOSA-N
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Description

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound featuring a triazole ring, a sulfanyl group, and a naphthylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halogenated precursor.

    Condensation with Naphthylideneamine: The final step involves the condensation of the triazole-sulfanyl intermediate with a naphthylideneamine derivative under mild heating and catalytic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the imine bond, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and modifications of this compound could lead to new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the triazole ring and the sulfanyl group is particularly significant in these studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-ethyl-5-(2-thienyl)-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide
  • **2-[(4-ethyl-5-(4-pyridinyl)-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide

Uniqueness

The uniqueness of 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C24H23N5OS/c1-3-29-23(19-10-5-4-6-11-19)27-28-24(29)31-16-22(30)26-25-17(2)20-14-13-18-9-7-8-12-21(18)15-20/h4-15H,3,16H2,1-2H3,(H,26,30)/b25-17+

InChI Key

DMPUOGFJTPKVLZ-KOEQRZSOSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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